molecular formula C15H10Cl2O2 B1420379 5-(2,5-Dichlorobenzoyl)-2,3-dihydro-1-benzofuran CAS No. 1096942-33-4

5-(2,5-Dichlorobenzoyl)-2,3-dihydro-1-benzofuran

Cat. No. B1420379
M. Wt: 293.1 g/mol
InChI Key: WWNMPQMGUGAXFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(2,5-Dichlorobenzoyl)-2,3-dihydro-1-benzofuran” is a benzofuran derivative with a 2,5-dichlorobenzoyl group attached at the 5-position of the benzofuran ring. Benzofurans are oxygen-containing heterocyclic compounds that consist of a fused benzene and furan ring . The 2,5-dichlorobenzoyl group is a benzoyl group (a benzene ring attached to a carbonyl group) that has chlorine atoms attached at the 2 and 5 positions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Benzofuran compounds, including derivatives similar to 5-(2,5-Dichlorobenzoyl)-2,3-dihydro-1-benzofuran, are frequently found in natural products and exhibit good chelating properties. They can be synthesized through various chemical reactions such as direct condensation of 2-hydroxybenzophenones with ethyl 2-bromoacetate in the presence of sodium hydride or sodium ethoxide in refluxing absolute ethanol (Thorat et al., 2016).

Applications in Antimicrobial and Antituberculosis Research

  • Novel series of 2-Azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties, which may include derivatives similar to 5-(2,5-Dichlorobenzoyl)-2,3-dihydro-1-benzofuran, have shown potential in vitro antimicrobial activity against pathogenic bacteria such as S. aureus and E. coli (Idrees et al., 2020).
  • Benzofuran pyrazole heterocycles, potentially related to 5-(2,5-Dichlorobenzoyl)-2,3-dihydro-1-benzofuran, have been synthesized and evaluated for their analgesic and anti-inflammatory activities (Kenchappa & Bodke, 2020).

Anticholinesterase Activities

  • Specific carbamates of phenols derived from benzofuran compounds have shown impressive inhibitory activities against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) ex vivo (Luo et al., 2005).

properties

IUPAC Name

(2,5-dichlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O2/c16-11-2-3-13(17)12(8-11)15(18)10-1-4-14-9(7-10)5-6-19-14/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNMPQMGUGAXFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-Dichlorobenzoyl)-2,3-dihydro-1-benzofuran

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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